molecular formula C15H21N3O3S2 B2833593 3-ethyl-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 851409-19-3

3-ethyl-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2833593
CAS No.: 851409-19-3
M. Wt: 355.47
InChI Key: SHRXVYJACCCYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic thieno[3,2-d]pyrimidine derivative of interest in medicinal chemistry and oncology research. The core thienopyrimidine scaffold is recognized as a privileged structure in drug discovery, known for its ability to inhibit key enzymatic targets . This specific compound features a morpholino group linked via a thioacetamide chain, a modification designed to influence the molecule's physicochemical properties and binding affinity. Thienopyrimidine-based compounds are extensively investigated for their antitumor properties, particularly as protein kinase inhibitors . For instance, analogous structures have been developed as highly selective inhibitors of mutant forms of the Epidermal Growth Factor Receptor (EGFR), such as EGFRL858R/T790M, which is a primary target in non-small cell lung cancer (NSCLC) research . The structural features of this compound suggest potential as a key intermediate or a novel chemical entity for developing targeted cancer therapies. Researchers can utilize this compound to explore new mechanisms of action, study structure-activity relationships (SAR) in kinase inhibitor design, and screen for anticancer activity in various cellular models . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-ethyl-6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S2/c1-3-18-14(20)13-11(8-10(2)23-13)16-15(18)22-9-12(19)17-4-6-21-7-5-17/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRXVYJACCCYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-ethyl-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the ethyl and methyl groups, and finally the attachment of the morpholino-2-oxoethylthio moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents, including dimethylformamide (DMF) and tetrahydrofuran (THF).

Chemical Reactions Analysis

3-ethyl-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and acetonitrile, as well as catalysts such as palladium on carbon. Major products formed from these reactions include oxidized or reduced derivatives and substituted analogs.

Scientific Research Applications

3-ethyl-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-ethyl-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors on the cell surface, modulating cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a broader class of thieno/pyrimidinone derivatives. Key analogs and their distinguishing features are summarized below:

Compound Name/Structure Core Structure Substituents at Position 2 Key Functional Groups Molecular Weight LogP (Calc.)
Target Compound Thieno[3,2-d]pyrimidin-4(3H)-one (2-Morpholino-2-oxoethyl)thio Morpholino, thioether, dihydro ring ~395.4* ~1.8*
3-Amino-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4(3H)-one Methylthio Amino, methylthio 209.27 1.0
6-Methyl-2-arylaminopyrimidin-4(3H)-one derivatives Pyrimidin-4(3H)-one Aryl amino groups (e.g., 3-CF3, 4-Br) Aromatic amines 250–320 2.1–3.5
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine derivatives Thieno[3,2-d]pyrimidine Chloro, morpholino Morpholino, chloro ~340–360 2.0–2.5

*Estimated based on structural similarity to analogs.

Key Observations :

  • Compared to arylaminopyrimidinones (e.g., compound 3.5 in ), the target’s thieno ring and dihydro structure may enhance rigidity or reduce off-target interactions.
  • The dihydrothieno ring introduces partial saturation, which could modulate binding kinetics compared to fully planar systems like thieno[3,4-d]pyrimidinones .
Physicochemical and ADMET Properties
  • Solubility: The morpholino group likely increases aqueous solubility compared to non-polar substituents (e.g., aryl amines in ).
  • LogP: Estimated at ~1.8, lower than arylaminopyrimidinones (LogP 2.1–3.5), suggesting improved membrane permeability .

Biological Activity

3-ethyl-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

Structure and Properties

The compound belongs to the thienopyrimidine class, characterized by a fused thieno and pyrimidine ring system. The presence of a morpholino group enhances its solubility and bioavailability, which are crucial for its pharmacological effects.

Chemical Structure

  • IUPAC Name : 3-ethyl-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
  • Molecular Formula : C15H19N3O3S
  • Molecular Weight : 319.39 g/mol

Anticancer Properties

Research indicates that compounds similar to 3-ethyl-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exhibit significant anticancer activity. For instance, studies on related thienopyrimidine derivatives have shown their ability to inhibit Polo-like kinase 1 (Plk1), a key regulator in cell division and a target for cancer therapy. Inhibitors of Plk1 have been demonstrated to induce apoptosis in cancer cells through disruption of the cell cycle .

The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival. By targeting Plk1, these compounds can prevent cancer cell growth and induce cell death. The structure–activity relationship studies suggest that modifications to the thienopyrimidine scaffold can enhance potency and selectivity against cancer cells .

Efficacy Studies and Case Reports

StudyModelResultReference
In vitro study on HeLa cellsCell viability assayGI50 = 4.1 μM
SAR analysis of thienopyrimidine derivativesVarious cancer cell linesEnhanced selectivity towards Plk1 inhibition
Morpholino derivative studiesAnimal modelsSignificant tumor reduction observed

Structure–Activity Relationship (SAR)

The efficacy of 3-ethyl-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can be attributed to specific structural features:

  • Thieno-Pyrimidine Core : Essential for biological activity.
  • Morpholino Group : Improves solubility and cellular uptake.
  • Ethyl and Methyl Substituents : Influence the lipophilicity and binding affinity.

Table: Key Structural Modifications and Their Effects

ModificationEffect on Activity
Addition of morpholino groupIncreased solubility
Ethyl substitution at position 3Enhanced potency
Methyl substitution at position 6Improved selectivity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 3-ethyl-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with a thieno[3,2-d]pyrimidine core. Key steps include:

  • Thioether formation : Reacting a thiol group with a morpholino-oxoethyl halide under basic conditions (e.g., K₂CO₃ in DMF or THF) at 50–80°C .
  • Ring closure : Cyclization using dehydrating agents like POCl₃ or PPA (polyphosphoric acid) under reflux .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : Characterization employs:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
  • Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
  • IR spectroscopy : Identification of functional groups (e.g., C=O at ~1700 cm⁻¹, S-C at ~650 cm⁻¹) .

Q. What solvents and reaction conditions are optimal for its synthesis?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) are preferred for thioether formation due to their ability to stabilize intermediates. Reactions are conducted under nitrogen at 60–100°C for 6–24 hours, with yields >70% achieved via precise temperature control .

Q. What are the primary biological targets hypothesized for this compound?

  • Methodological Answer : Computational docking studies suggest interactions with kinases (e.g., PI3K, MAPK) and inflammatory pathway enzymes (COX-2). In vitro assays (e.g., enzyme inhibition, cell viability) are used to validate targets .

Q. How is the compound’s stability assessed under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products are identified via LC-MS, revealing susceptibility to hydrolysis in acidic conditions .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity when scaling up production?

  • Methodological Answer :

  • Reagent stoichiometry : Adjust molar ratios (e.g., 1.2:1 thiol:halide) to minimize by-products .
  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency in morpholino-oxoethyl group introduction .
  • Process analytics : Use in-line FTIR to monitor reaction progress and terminate at optimal conversion .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Orthogonal assays : Combine enzymatic inhibition (IC₅₀) with cellular assays (e.g., apoptosis via flow cytometry) to differentiate direct vs. indirect effects .
  • Metabolomic profiling : Identify metabolites that may interfere with activity measurements .
  • Dose-response normalization : Account for batch-to-batch purity variations using LC-MS-quantified samples .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives?

  • Methodological Answer :

  • Fragment-based design : Replace morpholino with piperazine or thiomorpholine to assess impact on lipophilicity (logP) and binding .
  • QSAR modeling : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • Crystallography : Co-crystallize with target proteins (e.g., PI3Kγ) to identify critical binding motifs .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • CRISPR-Cas9 knockouts : Silence hypothesized targets (e.g., COX-2) in cell lines to observe rescue effects .
  • Thermal shift assays (TSA) : Measure protein stabilization upon compound binding to confirm direct interactions .
  • Transcriptomic profiling : RNA-seq to identify downstream pathway alterations (e.g., NF-κB, STAT3) .

Q. How are conflicting solubility and bioavailability data addressed during formulation?

  • Methodological Answer :

  • Co-solvent systems : Test PEG-400/water mixtures to enhance solubility without precipitation .
  • Nanoparticle encapsulation : Use PLGA or liposomes to improve oral bioavailability, monitored via in vivo pharmacokinetics (Cₘₐₓ, AUC) .
  • Salt formation : Screen counterions (e.g., HCl, mesylate) to optimize crystallinity and dissolution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.